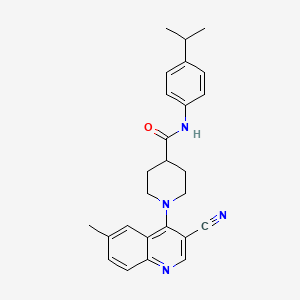

1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

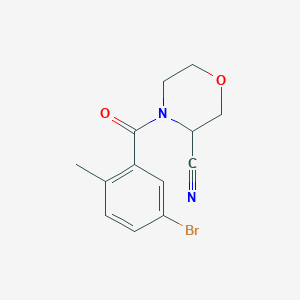

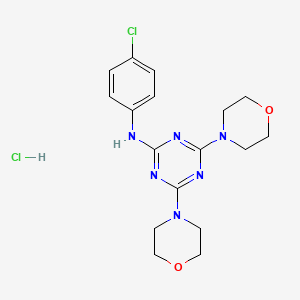

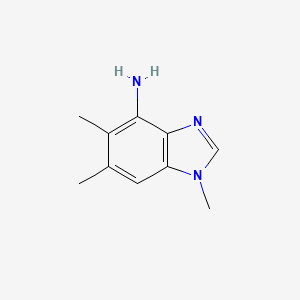

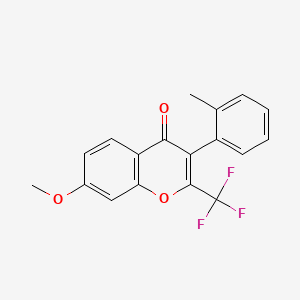

1,5,6-Trimethyl-1H-1,3-benzimidazol-4-amine is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine consists of a benzimidazole core with three methyl groups attached at the 1, 5, and 6 positions of the benzimidazole ring . The molecular weight of this compound is 175.23 .Applications De Recherche Scientifique

Chemistry and Properties

Benzimidazole derivatives, including 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine, are noted for their fascinating chemical variability and properties. These compounds are studied for their preparation methods, different protonated/deprotonated forms, and their complexation with various metals. Their spectroscopic properties, structural attributes, and biological and electrochemical activities are of significant interest. These aspects suggest potential research applications in developing new materials with specific magnetic, optical, or biological functionalities (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

Benzimidazole derivatives exhibit a wide array of biological activities, making them a key focus for drug development and other pharmacological applications. They have been explored for their therapeutic potential across various domains:

- Anticancer Activity : The benzimidazole nucleus is integral to compounds showing promising anticancer properties. These include mechanisms like DNA intercalation, inhibition of topoisomerases, and disruption of microtubule assembly, suggesting a role in cancer chemotherapy (Akhtar et al., 2019).

- Antimicrobial and Antiviral Uses : Benzimidazoles are pivotal in the design of agents with antimicrobial and antiviral activities, reflecting their significance in addressing infectious diseases (Babbar, Swikriti, & Arora, 2020).

- Agricultural Applications : As fungicides and anthelminthics, benzimidazole compounds, including those structurally related to 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine, play a crucial role in agriculture and veterinary medicine, indicating their versatility and broad applicability (Davidse, 1986).

Optoelectronic Materials

The synthesis and application of benzimidazole derivatives extend to the development of optoelectronic materials. These compounds are explored for their potential in electronic devices, highlighting the role of benzimidazoles in creating novel materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The safety information available indicates that 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been reported to possess broad-spectrum pharmacological properties . They have been found to be active against many ailments, suggesting that they interact with a variety of biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they may interact with and influence multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles , suggesting that they are well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that maintains their stability and efficacy.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting that they induce significant changes at the molecular and cellular levels.

Action Environment

The reported excellent bioavailability, safety, and stability profiles of benzimidazole derivatives suggest that they are likely to maintain their action and efficacy across a range of environmental conditions.

Propriétés

IUPAC Name |

1,5,6-trimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPDVPVXTWTNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)